molecular formula C9H6ClNO B194070 5-Chloro-8-hydroxyquinoline CAS No. 130-16-5

5-Chloro-8-hydroxyquinoline

Cat. No. B194070
CAS RN: 130-16-5
M. Wt: 179.6 g/mol
InChI Key: CTQMJYWDVABFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08729097B2

Procedure details

A solution of 5-chloro-8-hydroxyquinoline (1 mmol, 180 mg) in aqueous NaOH (0.25 M, 8 mL; 2 mmol) containing tetrabutylammonium bromide as the phase-transfer catalyst (0.1 mmol, 33 mg) was stirred for 30 min., and allyl bromide (1 mmol, 85 μL) and benzene (8 mL) were added and the reaction mixture was stirred vigorously at 50° C. for 14 h. The reaction mixture was partitioned between water (15 mL) and EtOAc (15 mL) after cooling to room temperature and the extraction was repeated twice. The organic layers were combined and washed with 1 M NaOH solution (15 mL) and concentrated. The crude product was purified by flash-column chromatography over silica gel using 1:2 hexanes-ether as eluent to afford quinoline 3a as a light-brown solid (170 mg, 64%).
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
catalyst
Quantity
33 mg
Type
catalyst
Reaction Step One
Quantity
85 μL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([OH:12])=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.[OH-].[Na+].[CH2:15](Br)[CH:16]=[CH2:17]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1C=CC=CC=1>[CH2:17]([O:12][C:9]1[CH:10]=[CH:11][C:2]([Cl:1])=[C:3]2[C:8]=1[N:7]=[CH:6][CH:5]=[CH:4]2)[CH:16]=[CH2:15] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
ClC1=C2C=CC=NC2=C(C=C1)O
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
catalyst
Quantity
33 mg
Type
catalyst
Smiles
Step Two
Name
Quantity
85 μL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
8 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred vigorously at 50° C. for 14 h
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water (15 mL) and EtOAc (15 mL)
EXTRACTION
Type
EXTRACTION
Details
the extraction
WASH
Type
WASH
Details
washed with 1 M NaOH solution (15 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash-column chromatography over silica gel using 1:2 hexanes-ether as eluent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)OC=1C=CC(=C2C=CC=NC12)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.